Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci)
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Overview
Description
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) is a synthetic steroidal compound It is characterized by the presence of two piperidinyl groups attached to the androstan backbone
Preparation Methods
The synthesis of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) involves several steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the piperidinyl groups at the 2 and 16 positions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of steroidal drugs.
Mechanism of Action
The mechanism of action of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and signaling proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) can be compared with other similar steroidal compounds. Some of these compounds include androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) and androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci). The uniqueness of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) lies in its specific substitution pattern and the presence of piperidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCISTFXMDQUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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